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For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC ER Degrader-10
PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed

to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of

specific proteins. PROTAC ER Degrader-10 is a potent, orally bioavailable PROTAC

specifically designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2]

ERα is a well-validated therapeutic target in hormone receptor-positive (HR+) breast cancer.[3]

Unlike traditional inhibitors that merely block the function of a target protein, PROTAC ER
Degrader-10 facilitates the complete removal of the ERα protein. It is a heterobifunctional

molecule composed of a ligand that binds to the ERα protein and another ligand that recruits

an E3 ubiquitin ligase, connected by a flexible linker.[4] This dual binding brings the E3 ligase

into close proximity with ERα, leading to its polyubiquitination and subsequent degradation by

the 26S proteasome.[4][5] This mechanism allows for the catalytic degradation of multiple ERα

molecules by a single PROTAC molecule.[4] Preclinical studies have demonstrated that

PROTAC ER degraders can effectively degrade both wild-type and mutant forms of the

estrogen receptor.[4]

PROTAC ER Degrader-10, also identified as Estrogen receptor modulator 10 (compound G-

5b) and related to patent WO2021133886, has shown significant potency in preclinical models

of breast cancer.[1][6] It functions as both an ER antagonist and a degrader, inducing apoptosis

and cell cycle arrest in cancer cells.[6]
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Data Presentation
In Vitro Activity of PROTAC ER Degrader-10

Parameter Cell Line Value Reference

IC₅₀ (Antagonist

Activity)
- 6.7 nM [6]

DC₅₀ (Degradation) - 0.4 nM [6]

DC₅₀ (Degradation)
MCF-7, T47D, CAMA-

1
0.37 - 1.1 nM [2]

Cellular Effects of PROTAC ER Degrader-10 in ER+
Breast Cancer Cell Lines
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Effect Cell Line(s)
Concentrati
on Range

Treatment
Duration

Observatio
ns

Reference

ER

Degradation
MCF-7, T47D 20-100 nM 2-48 hours

Dose-

dependent

reduction in

ERα protein

levels.

[6]

Inhibition of

Proliferation
MCF-7, T47D 0.2-1 nM 6 days

Significant

inhibition of

E2-mediated

cell

proliferation.

[6]

Induction of

Apoptosis
MCF-7 4-100 nM 24 hours

Significant

enhancement

of caspase-3

and caspase-

9 activity.

[6]

Cell Cycle

Arrest
MCF-7 4-100 nM 24 hours

Inhibition of

G1/G0 phase

protein

expression.

[6]

Reduction of

Cell Migration
MCF-7 4-100 nM 24 hours

Significant

reduction in

cell migration.

[6]

Signaling Pathway and Experimental Workflow
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Mechanism of Action of PROTAC ER Degrader-10
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Caption: Mechanism of action for PROTAC ER Degrader-10.
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Experimental Workflow for Assessing PROTAC ER Degrader-10 Activity

1. Cell Culture
(e.g., MCF-7, T47D)

2. Treatment
(PROTAC ER Degrader-10 or Vehicle)

3. Cell Lysis

5b. Cell Viability Assay
(e.g., MTT/CCK-8)

5c. Co-Immunoprecipitation
(Ternary Complex Formation)

4. Protein Quantification
(BCA Assay)

5a. Western Blot
(ERα Degradation)

6. Data Analysis

Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of PROTAC ER Degrader-10.

Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay using
Western Blot
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This protocol details the steps to assess the dose-dependent degradation of ERα in breast

cancer cell lines following treatment with PROTAC ER Degrader-10.

Materials:

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

PROTAC ER Degrader-10 (dissolved in DMSO)

DMSO (Vehicle control)

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x)

SDS-PAGE gels and running buffer

PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15541776?utm_src=pdf-body
https://www.benchchem.com/product/b15541776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that allows them to

reach 70-80% confluency on the day of treatment.

Compound Treatment: Prepare serial dilutions of PROTAC ER Degrader-10 in culture

medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO). Remove the

old medium from the cells and add the medium containing the different concentrations of the

degrader or vehicle.

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂

incubator.

Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.

Incubate on ice for 20-30 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay according to the manufacturer's instructions.

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli

sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

SDS-PAGE and Western Blotting:

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

Run the gel until adequate separation is achieved.

Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary anti-ERα antibody (e.g., at 1:1000 dilution) overnight

at 4°C.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., at 1:5000

dilution) for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα

signal to the loading control signal. Calculate the percentage of ERα degradation relative to

the vehicle-treated control.

Protocol 2: Cell Viability Assay
This protocol is for determining the effect of ERα degradation on the viability of breast cancer

cells.

Materials:

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

96-well cell culture plates

PROTAC ER Degrader-10

Cell viability reagent (e.g., MTT, CCK-8)

Microplate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of PROTAC ER
Degrader-10.

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

Viability Measurement:

Add the cell viability reagent to each well according to the manufacturer's protocol.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot

the dose-response curve to determine the IC₅₀ value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary
Complex Formation
This protocol is designed to confirm the interaction between ERα and an E3 ligase in the

presence of PROTAC ER Degrader-10.

Materials:

MCF-7 or other ERα-positive cell line

PROTAC ER Degrader-10

Proteasome Inhibitor (e.g., MG132)

Non-denaturing lysis buffer

Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon, depending on the

E3 ligase recruited by the specific PROTAC)
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Primary antibodies for Western blotting (anti-ERα, anti-E3 ligase)

Protein A/G magnetic beads or agarose slurry

Control IgG

Procedure:

Cell Culture and Treatment:

Culture MCF-7 cells to 70-80% confluency in 10 cm plates.

Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.

Treat the cells with PROTAC ER Degrader-10 (e.g., 100 nM) or DMSO for 4-6 hours.

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein

interactions.

Protein Quantification and Normalization: Quantify and normalize the protein concentration

of all samples.

Immunoprecipitation:

Incubate 1-2 mg of cell lysate with the anti-E3 ligase antibody or control IgG overnight at

4°C with gentle rotation.

Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.

Collect the beads and wash them three to four times with wash buffer to remove non-

specific binding proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis:

Run the eluted samples on an SDS-PAGE gel.

Perform a Western blot as described in Protocol 1.
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Probe the membrane with the primary antibody against ERα to detect its presence in the

immunoprecipitated complex.

Probe a separate blot with the anti-E3 ligase antibody to confirm successful

immunoprecipitation.

Disclaimer
PROTAC ER Degrader-10 is intended for research use only. The protocols provided are

intended as a guide and may require optimization for specific experimental conditions and cell

lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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